4-Cloro-3'-metilbenzofenona

Descripción general

Descripción

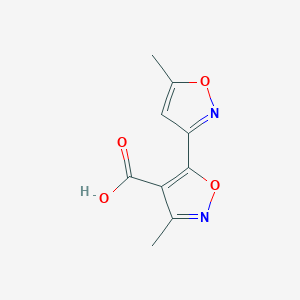

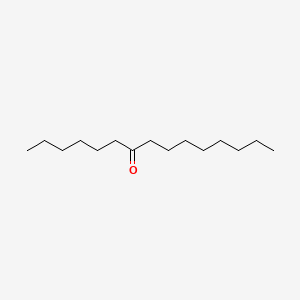

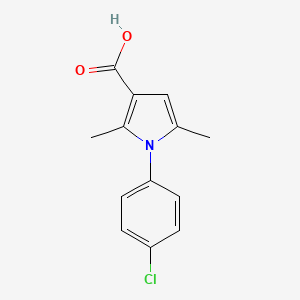

4-Chloro-3’-methylbenzophenone is a synthetic organic compound . It belongs to the class of ketones and has a molecular formula of C14H11ClO .

Synthesis Analysis

The synthesis of 4-Chloro-3’-methylbenzophenone involves several stages . The first stage involves the reaction of meta-bromotoluene with n-butyllithium in tetrahydrofuran and hexane at -78 degrees Celsius for 0.5 hours. The second stage involves the addition of 4-chlorobenzaldehyde in tetrahydrofuran and hexane at -78 to 20 degrees Celsius for 1 hour. The third stage involves the reaction with iodine and potassium carbonate in tert-butyl alcohol for 3 hours under reflux .Molecular Structure Analysis

The molecular structure of 4-Chloro-3’-methylbenzophenone is characterized by the presence of a chlorine atom and a methyl group attached to the benzene rings . The compound has a molecular weight of 230.69 g/mol .Physical And Chemical Properties Analysis

4-Chloro-3’-methylbenzophenone has a molecular weight of 230.69 g/mol . The compound is characterized by the presence of a chlorine atom and a methyl group attached to the benzene rings .Aplicaciones Científicas De Investigación

- Los investigadores han explorado el comportamiento de fotoreducción de la 4-Cloro-3'-metilbenzofenona. Por ejemplo:

- Torgerson et al. llevó a cabo un estudio cuantitativo de la fotoreducción de 4-bromo-4'-metilbenzofenona a un benzpinacol sustituido, produciendo una eficiencia cuántica de fotoreducción del 7,75% .

- Rector investigó la síntesis y fotoreducción de 4-fenilbenzofenona, que dimeriza para formar 4,4'-difenilbenzpinacol con un valor de 2,36 moles reducidos/mol de fotón .

- Heflinger estudió la reducción fotoquímica de 4-bromo-4'-fluorobenzofenona para determinar su eficiencia de reducción .

- Los investigadores han examinado las transiciones del estado excitado de 4-cloro-4'-propilbenzofenona. Se observaron cambios relativos en λ max en etanol y metilciclohexano (MCH) utilizando espectros de absorción y emisión .

- 4-Cloro-4'-fluorobenzofenona se sintetizó utilizando acilación de Friedel-Crafts. La destilación al vacío produjo un rendimiento del 67,41%. Los datos de IR, RMN, punto de fusión y TLC se compararon con los valores de la literatura .

- También se exploró una comparación entre la síntesis y las características de 4-metilbenzofenona y 4-metilbenzopinacol .

- Si bien las benzofenonas son conocidas por su fosforescencia, se intentó encapsular 4-cloro-4'-yodobenzofenona (CIBP) en polimetilmetacrilato. Sin embargo, el yodo en CIBP se desprende bajo luz UV, lo que impide una polimerización eficaz .

Estudios de Fotoreducción

Transiciones del Estado Excitado

Síntesis y Comparación

Estudios de Fosforescencia

Reacciones Químicas y Propiedades

Mecanismo De Acción

Target of Action

Benzophenones, in general, are known to interact with various biological targets due to their aromatic nature and the presence of functional groups .

Mode of Action

The mode of action of 4-Chloro-3’-methylbenzophenone is primarily through its interaction with its targets. The compound’s chlorine and methyl groups can participate in various chemical reactions, such as Friedel-Crafts acylation . The exact nature of these interactions and the resulting changes depend on the specific biological target and the environmental conditions.

Biochemical Pathways

Benzophenones are known to participate in photochemical reactions . They can form radicals in the presence of ultraviolet radiation, leading to interesting photochemistry .

Pharmacokinetics

The compound’s molecular weight (23069 g/mol) and predicted physical properties, such as melting point (9860° C) and boiling point (~3618° C at 760 mmHg), suggest that it may have reasonable bioavailability .

Result of Action

It’s known that benzophenones can undergo photochemical reduction to form benzopinacols . This process involves the formation of radicals, which can potentially interact with cellular components .

Action Environment

The action, efficacy, and stability of 4-Chloro-3’-methylbenzophenone can be influenced by various environmental factors. For instance, the presence of ultraviolet light can trigger photochemical reactions . Additionally, the solvent used can influence the compound’s behavior. For example, the presence of a polar solvent can lead to the elimination of the n-pi* transition, due to a charge transfer .

Safety and Hazards

Direcciones Futuras

Benzophenones, including 4-Chloro-3’-methylbenzophenone, have been studied for their potential applications in medicinal chemistry . They are found in several naturally occurring molecules which exhibit a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral . Therefore, future research could focus on exploring the potential medicinal applications of 4-Chloro-3’-methylbenzophenone.

Propiedades

IUPAC Name |

(4-chlorophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLZAQKYBMIIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373993 | |

| Record name | 4-Chloro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35256-82-7 | |

| Record name | 4-Chloro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)